Tris(2-butyloxyethyl)phosphate-d27
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Overview
Description
Tris(2-butyloxyethyl)phosphate-d27 is a deuterated version of Tris(2-butyloxyethyl)phosphate, which is a compound used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butyloxyethyl)phosphate-d27 involves the reaction of deuterated 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
Reactants: Deuterated 2-butoxyethanol and phosphorus oxychloride.
Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts: A base such as pyridine may be used to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors equipped with temperature and pressure control systems.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity levels.
Chemical Reactions Analysis
Types of Reactions
Tris(2-butyloxyethyl)phosphate-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The butoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Catalysts such as palladium on carbon (Pd/C) may be used
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphate esters
Scientific Research Applications
Tris(2-butyloxyethyl)phosphate-d27 is widely used in scientific research due to its unique properties:
Chemistry: Used as a flame retardant and plasticizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to track metabolic pathways.
Industry: Applied in the production of flame-retardant materials and as an additive in lubricants
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Tris(2-butoxyethyl)phosphate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Tris(2-chloroethyl)phosphate: Another flame retardant with different chemical properties.
Tris(2-ethylhexyl)phosphate: Used as a plasticizer with distinct physical and chemical characteristics
Uniqueness
Tris(2-butyloxyethyl)phosphate-d27 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical tracking in research applications .
Properties
Molecular Formula |
C18H39O7P |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
tris[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethyl] phosphate |
InChI |
InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
WTLBZVNBAKMVDP-DGRGSPICSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOP(=O)(OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC |
Origin of Product |
United States |
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